molecular formula C7H5BrClNO3 B12859777 6-Bromo-3-chloro-2-nitroanisole

6-Bromo-3-chloro-2-nitroanisole

Cat. No.: B12859777
M. Wt: 266.47 g/mol
InChI Key: YVUXRKOZXUCXIC-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-nitroanisole is an organic compound with the molecular formula C7H5BrClNO3 It is a derivative of anisole, where the methoxy group is substituted with bromine, chlorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-nitroanisole typically involves multiple steps, starting from anisole. The general synthetic route includes:

    Nitration: Anisole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Bromination: The nitrated anisole is then subjected to bromination using bromine in the presence of a catalyst like iron(III) bromide.

    Chlorination: Finally, the brominated product is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.

These reactions are carried out under controlled conditions to ensure the selective substitution of the desired positions on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-nitroanisole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromo, and chloro).

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Scientific Research Applications

6-Bromo-3-chloro-2-nitroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-nitroanisole involves its interaction with various molecular targets. The electron-withdrawing groups (nitro, bromo, and chloro) on the aromatic ring influence its reactivity and binding affinity to biological molecules. These interactions can lead to inhibition of enzymes or modulation of receptor activities, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-chloro-6-nitroanisole: Similar structure but different substitution pattern.

    4-Bromo-3-nitroanisole: Lacks the chlorine substituent.

    3-Chloro-4-nitroanisole: Lacks the bromine substituent.

Uniqueness

6-Bromo-3-chloro-2-nitroanisole is unique due to the specific arrangement of substituents on the aromatic ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H5BrClNO3

Molecular Weight

266.47 g/mol

IUPAC Name

1-bromo-4-chloro-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C7H5BrClNO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3

InChI Key

YVUXRKOZXUCXIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])Cl)Br

Origin of Product

United States

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